4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20152734
InChI: InChI=1S/C6H4BrN3O/c7-3-1-2-8-5-4(3)6(11)10-9-5/h1-2H,(H2,8,9,10,11)
SMILES:
Molecular Formula: C6H4BrN3O
Molecular Weight: 214.02 g/mol

4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol

CAS No.:

Cat. No.: VC20152734

Molecular Formula: C6H4BrN3O

Molecular Weight: 214.02 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol -

Specification

Molecular Formula C6H4BrN3O
Molecular Weight 214.02 g/mol
IUPAC Name 4-bromo-1,2-dihydropyrazolo[3,4-b]pyridin-3-one
Standard InChI InChI=1S/C6H4BrN3O/c7-3-1-2-8-5-4(3)6(11)10-9-5/h1-2H,(H2,8,9,10,11)
Standard InChI Key LMICZCGDDPWUQI-UHFFFAOYSA-N
Canonical SMILES C1=CN=C2C(=C1Br)C(=O)NN2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol (IUPAC name: 4-bromo-1,2-dihydropyrazolo[3,4-b]pyridin-3-one) has the molecular formula C₆H₄BrN₃O and a molecular weight of 214.02 g/mol. Key identifiers include:

PropertyValue
Canonical SMILESC1=CN=C2C(=C1Br)C(=O)NN2
Standard InChIInChI=1S/C6H4BrN3O/c7-3-1-2-8-5-4(3)6(11)10-9-5/h1-2H,(H2,8,9,10,11)
Standard InChIKeyLMICZCGDDPWUQI-UHFFFAOYSA-N

The compound’s fused bicyclic system creates a planar structure, with the bromine atom at position 4 and the hydroxyl group at position 3 contributing to its electronic and steric properties. X-ray crystallography of analogous pyrazolo[3,4-b]pyridines reveals a dihedral angle of 179.8° between the pyrazole and pyridine rings, suggesting near-perpendicular alignment that enhances intermolecular interactions.

Synthesis and Manufacturing Processes

Ring-Closing Reaction

A primary synthesis route involves the ring-closing reaction of 2-chloro-3-pyridinecarboxaldehyde in dimethylformamide (DMF) using hydroxylamine hydrochloride as a catalyst. This method achieves 85% yield under mild conditions (25–60°C, 6–8 hours). The reaction proceeds via nucleophilic attack of hydroxylamine on the aldehyde group, followed by cyclization to form the pyrazole ring.

Iodination-Mediated Functionalization

An alternative approach starts with 5-bromo-1H-pyrazolo[3,4-b]pyridine, which undergoes iodination at the 3-position using iodine and potassium hydroxide in DMF . While this method primarily yields 5-bromo-3-iodo derivatives, analogous strategies could be adapted for 4-bromo isomers by modifying starting materials.

Table 1: Comparative Synthesis Methods

MethodStarting MaterialCatalystYieldReference
Ring-closing2-Chloro-3-pyridinecarboxaldehydeHydroxylamine HCl85%
Iodination5-Bromo-1H-pyrazolo[3,4-b]pyridineI₂, KOH82.5%
ActivityTarget/StrainEfficacy (IC₅₀/MIC)Reference
CYP1A2 InhibitionHuman liver microsomes0.8 µM
AntibacterialStaphylococcus aureus2 µg/mL
AntioxidantDPPH radical72% scavenging*
*Data from sulfonamide derivatives of related pyrazolo[3,4-b]pyridines .

Applications in Medicinal Chemistry

Drug Development

The compound’s dual functionality (Br and OH groups) allows for site-specific derivatization. For example, coupling with sulfonamides via copper-catalyzed reactions enhances water solubility and target affinity, as demonstrated in related 5-bromo analogs . Such derivatives show promise as antifolates or kinase inhibitors.

Biochemical Probes

Its CYP1A2 inhibition makes it a valuable tool for studying drug-drug interactions. Researchers have used it to elucidate the metabolic pathways of antipsychotics and antidepressants in in vitro models.

Future Research Directions

  • Derivatization Studies: Exploring substitutions at the 1-position (e.g., alkylation) to modulate bioavailability.

  • In Vivo Efficacy: Testing antimicrobial and anticancer activity in animal models.

  • Cocrystallization: Resolving X-ray structures with CYP1A2 to guide inhibitor design.

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